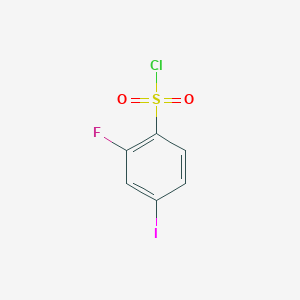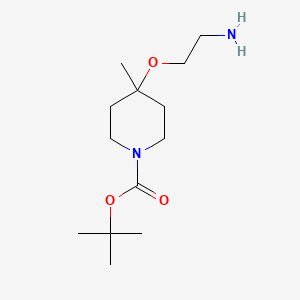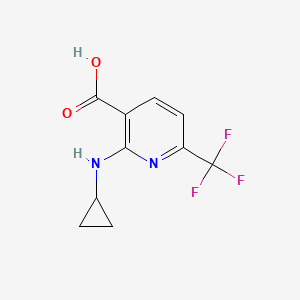
2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromine atom, a methyl group, and a prop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene can be achieved through several methods. One common approach involves the bromination of 1-methyl-3-(prop-2-en-1-yl)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This electrophilic aromatic substitution reaction introduces the bromine atom into the benzene ring .
Another method involves the Friedel-Crafts alkylation of 2-bromo-1-methylbenzene with prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction forms the desired product by attaching the prop-2-en-1-yl group to the benzene ring .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl and prop-2-en-1-yl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the double bond in the prop-2-en-1-yl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of de-brominated compounds or saturated hydrocarbons.
Applications De Recherche Scientifique
2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving aromatic hydrocarbons.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the prop-2-en-1-yl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved include the formation of intermediates such as benzenonium ions, which undergo further transformations to yield the final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-methylpropene: Similar in structure but with a different substitution pattern on the benzene ring.
Benzene, 1-methyl-3-(1-methylethenyl): Another compound with a similar structure but different substituents.
Uniqueness
2-Bromo-1-methyl-3-(prop-2-en-1-yl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
179554-10-0 |
|---|---|
Formule moléculaire |
C10H11Br |
Poids moléculaire |
211.10 g/mol |
Nom IUPAC |
2-bromo-1-methyl-3-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11Br/c1-3-5-9-7-4-6-8(2)10(9)11/h3-4,6-7H,1,5H2,2H3 |
Clé InChI |
LWFNFBHLSQWCSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Azadispiro[3.0.5^{5}.2^{4}]dodecanehydrochloride](/img/structure/B13473200.png)



![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)



![1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13473236.png)
